molecular formula C11H22N2 B1349345 1-(Cyclohexylmethyl)piperazine CAS No. 57184-23-3

1-(Cyclohexylmethyl)piperazine

Katalognummer B1349345
CAS-Nummer: 57184-23-3
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: LRPGNFROBDUREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylmethyl)piperazine is an organic compound with the molecular formula C11H22N2 . It has an average mass of 182.306 Da and a monoisotopic mass of 182.178299 Da . It is a derivative of piperazine .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylmethyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C .


Physical And Chemical Properties Analysis

1-(Cyclohexylmethyl)piperazine has several notable physical and chemical properties. It has a density of 0.9±0.1 g/cm3, a boiling point of 264.0±8.0 °C at 760 mmHg, and a flash point of 99.3±9.4 °C . It also has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 15 Å2, and a molar volume of 193.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Diagnostic and Therapeutic Applications

1-(Cyclohexylmethyl)piperazine and its analogues exhibit promising prospects in diagnostic and therapeutic fields, especially in oncology. For instance, the analog PB28 shows potential as a positron emission tomography (PET) radiotracer due to its affinity for certain receptors. Efforts to enhance its utility involve reducing its lipophilicity to facilitate tumor cell entry and minimal antiproliferative activity, thus improving its suitability for diagnostic imaging and potential therapeutic use (Abate et al., 2011).

Anti-mycobacterial Properties

The piperazine moiety, a core component of 1-(Cyclohexylmethyl)piperazine, demonstrates significant medicinal importance. Recent studies have highlighted the effectiveness of piperazine-based compounds, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These findings underscore the pivotal role of piperazine structures in developing new anti-mycobacterial agents, offering a promising avenue for treating tuberculosis (Girase et al., 2020).

Antiproliferative Properties

1-(Cyclohexylmethyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancers. Some derivatives exhibit substantial antiproliferative activity while maintaining low cytotoxicity toward normal human cells, highlighting their potential in cancer therapy (Fytas et al., 2015).

Molecular and Structural Characterization

The molecule Macozinone, which incorporates the cyclohexylmethyl piperazine structure, shows promise as a novel drug for treating both drug-sensitive and drug-resistant tuberculosis. Its structural characterization, including complete spectroscopic and X-ray crystallography, provides valuable insights for future drug design and development (Zhang & Aldrich, 2019).

Central Pharmacological Activity

Piperazine derivatives, including 1-(Cyclohexylmethyl)piperazine, are extensively researched for their central pharmacological activities. They are known to interact with the monoamine pathway, leading to their use in treating various central disorders like psychosis, depression, and anxiety. This highlights the importance of the piperazine structure in medicinal chemistry and its potential in developing new therapeutic agents (Brito et al., 2018).

Safety And Hazards

1-(Cyclohexylmethyl)piperazine is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation .

Eigenschaften

IUPAC Name

1-(cyclohexylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGNFROBDUREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370998
Record name 1-(Cyclohexylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)piperazine

CAS RN

57184-23-3
Record name 1-(Cyclohexylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclohexylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohexylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Cyclohexylmethyl)piperazine
Reactant of Route 3
1-(Cyclohexylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Cyclohexylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Cyclohexylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Cyclohexylmethyl)piperazine

Citations

For This Compound
22
Citations
J Lin, Z Guo, N Sun, K Liu, X Chen, J Zhao… - Journal of Materials …, 2022 - pubs.rsc.org
Organic–inorganic metal halides (OIMHs) exhibit various crystal structures and strong broadband emission, showing enormous potential for solid-state lighting and displays. In this work…
Number of citations: 17 pubs.rsc.org
L Li, K Lv, Y Yang, J Sun, Z Tao, A Wang… - ACS Medicinal …, 2018 - ACS Publications
A series of benzamide scaffolds were designed and synthesized by the thiazinone ring opening of PBTZ169, and N-benzyl 3,5-dinitrobenzamides were finally identified as anti-TB …
Number of citations: 26 pubs.acs.org
L Liu, C Kong, M Fumagalli, K Savkova, Y Xu… - European journal of …, 2020 - Elsevier
Decaprenylphosphoryl-β-d-ribose 2′-oxidoreductase (DprE1) is a promising drug target for the development of novel anti-tubercular agents, and inhibitors of DprE1 are being …
Number of citations: 26 www.sciencedirect.com
M Imran, SA Khan, SMB Asdaq, M Almehmadi… - Journal of Infection and …, 2022 - Elsevier
Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) inhibitors are an innovative and futuristic orally active group of antituberculosis agents. A few DprE1 inhibitors are in the clinical …
Number of citations: 10 www.sciencedirect.com
PE Reyes-Gutiérrez, JR Camacho… - Organic & …, 2010 - pubs.rsc.org
A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines is described, using van Leusen's polysubstituted pyrrole construction followed …
Number of citations: 36 pubs.rsc.org
C Botre, F Botre, G Jommi… - Journal of medicinal …, 1986 - ACS Publications
(4) Spano, PF; Trabucchi, M.; Corsini, GU; Gessa, GL Sul-piride and Other Benzamides—Experimental and Clinical Pharmacology; Italian Brain Research Foundation Press: Milano, …
Number of citations: 6 pubs.acs.org
B Asdaq, M Almehmadi, O Abdulaziz, M Kamal… - researchgate.net
Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) inhibitors are an innovative and futuristic orally active group of antituberculosis agents. A few DprE1 inhibitors are in the clinical …
Number of citations: 0 www.researchgate.net
O Prezzavento, E Arena, C Parenti… - Journal of Medicinal …, 2013 - ACS Publications
Herein we report the synthesis of new bifunctional sigma-1 (σ 1 )-selective ligands with antioxidant activity. To achieve this goal, we combined the structure of lipoic acid, a universal …
Number of citations: 25 pubs.acs.org
A Kumar, BB Karkara, G Panda - Chemical Biology & Drug …, 2021 - Wiley Online Library
Tuberculosis (TB) is an infection caused by Mycobacterium tuberculosis (Mtb) and one of the deadliest infectious diseases in the world. Mtb has the ability to become dormant within the …
Number of citations: 5 onlinelibrary.wiley.com
N Agrawal, J Machhi, V Rathwa, AM Kanhed, S Patel… - RSC …, 2016 - pubs.rsc.org
The 6,7-dimethoxyquinazoline scaffold was further explored to provide dual acting α1- and AT1-receptor antagonists by synthesizing a series of derivatives and biologically evaluating …
Number of citations: 3 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.